1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Description
This compound features a piperazine backbone linked via a methyl group to a 1-(3-fluorophenyl)-1H-tetrazol-5-yl moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6.2ClH/c13-10-2-1-3-11(8-10)19-12(15-16-17-19)9-18-6-4-14-5-7-18;;/h1-3,8,14H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRUIXBWZNLBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC(=CC=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
1-[(1-Phenyl-1H-1,2,3-Triazol-5-yl)methyl]piperazine Dihydrochloride
- Structural Difference : Replaces tetrazole with a triazole ring.
- Impact: Triazoles exhibit lower acidity (pKa ~10) compared to tetrazoles (pKa ~4–5), altering solubility and bioavailability.
- Applications : Often used in kinase inhibitors and antimicrobial agents due to robust π-π stacking interactions.
1-{[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperazine Hydrochloride
Substituent Variations on the Aromatic Ring
1-{[1-(4-Fluorobenzyl)-1H-Tetrazol-5-yl]methyl}-4-methylpiperazine
- Structural Difference : 4-Fluorobenzyl group instead of 3-fluorophenyl.
- The benzyl linker increases molecular flexibility, which may lower potency compared to rigid phenyl derivatives .
1-(m-Trifluoromethylphenyl)piperazine
- Structural Difference : Trifluoromethyl group at the meta position.
- Impact : The strong electron-withdrawing CF3 group enhances 5-HT1B/1C receptor selectivity, as demonstrated in conditioned taste aversion studies. However, it may reduce metabolic stability due to increased susceptibility to oxidative degradation .
Piperazine Backbone Modifications
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)
Receptor Selectivity
- Target Compound: Predicted to interact with serotonin receptors (e.g., 5-HT1A/1B) due to structural similarities to known agonists like 1-(m-trifluoromethylphenyl)piperazine. Fluorine’s position may shift selectivity toward 5-HT1A subtypes .
- Comparison: 1-(m-Chlorophenyl)piperazine: Shows 5-HT1B/1C agonism but shorter half-life due to chlorine’s larger atomic radius . 8-Hydroxy-2-(di-n-propylamino)tetralin: Selective 5-HT1A agonist; lacks the piperazine-tetrazole scaffold, resulting in distinct pharmacokinetics .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 352.23 | 2.1 | 12.5 (pH 7.4) |
| 1-[(1-Phenyl-1H-1,2,3-Triazol-5-yl)methyl]piperazine DHC | 344.25 | 2.8 | 8.3 |
| 1-(m-Trifluoromethylphenyl)piperazine | 244.20 | 3.0 | 5.6 |
Preparation Methods
Tetrazole Ring Formation
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is commonly synthesized by [3+2] cycloaddition of azide ions to nitriles. For the 3-fluorophenyl-substituted tetrazole:
- Starting Materials: 3-fluorobenzonitrile and sodium azide.
- Catalysts/Conditions: Typically, the reaction is catalyzed by Lewis acids or conducted under thermal conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction: The azide attacks the nitrile carbon, forming the tetrazole ring after cyclization and protonation steps.
This approach ensures regioselective formation of the 1H-tetrazole isomer attached at the 5-position to the 3-fluorophenyl ring.
Formation of the Dihydrochloride Salt
The free base of the piperazine-substituted tetrazole is converted to the dihydrochloride salt:
- Procedure: The free base is dissolved in an organic solvent such as ethyl acetate or ethanol, followed by the addition of hydrochloric acid gas or concentrated HCl solution.
- Conditions: Stirring at room temperature or slightly below (0–25 °C) for several hours.
- Isolation: The dihydrochloride salt precipitates as a crystalline solid, which is filtered, washed, and dried under vacuum.
- Advantages: The dihydrochloride salt form improves the compound’s stability, handling, and solubility for pharmaceutical applications.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Tetrazole ring formation | 3-fluorobenzonitrile + NaN3, Lewis acid | DMF or DMSO | 80–120 | 6–12 h | 70–85 | Cycloaddition to form tetrazole ring |
| Piperazine alkylation | Tetrazole-methyl halide + piperazine | THF, EtOH, or MeCN | 40–60 | 4–8 h | 80–90 | Nucleophilic substitution |
| Salt formation | Free base + HCl (g) or HCl solution | EtOAc or EtOH | 0–25 | 2–6 h | >95 | Dihydrochloride salt precipitation |
Comparative Analysis of Preparation Methods
| Aspect | Cycloaddition + Alkylation Route | Alternative Methods (e.g., Direct Condensation) |
|---|---|---|
| Reaction Complexity | Moderate; multi-step but well-established | Can be simpler but less selective |
| Use of Toxic Reagents | Avoids highly toxic reagents; uses sodium azide safely | Some older methods use phosphorus oxychloride or toxic reagents |
| Yield | High (70–90%) | Variable; sometimes lower due to side reactions |
| Scalability | Suitable for industrial scale with optimization | Limited by reagent toxicity and waste management |
| Environmental Impact | Moderate; requires solvent recovery and waste treatment | Often higher due to toxic by-products |
Research Findings and Industrial Considerations
- Recent patents highlight improvements in condensation reagents to avoid highly toxic substances such as phosphorus oxychloride or tetraphosphorus decasulfide, favoring environmentally benign reagents like Lawesson reagent or Belleau reagent for related pyrazole derivatives, suggesting similar strategies may apply to tetrazole analogs for safer industrial synthesis.
- Ultrasonic irradiation and Lewis acid catalysis have been demonstrated to accelerate heterocyclic ring formation efficiently, reducing reaction times and improving yields in related heterocyclic syntheses.
- The choice of protecting groups (e.g., tert-butyloxycarbonyl) and their removal under mild acidic conditions is critical to maintain product integrity and optimize yield during piperazine functionalization.
- Salt formation with hydrochloric acid is a standard pharmaceutical practice to enhance compound stability and bioavailability, with controlled crystallization conditions ensuring high purity and reproducibility.
Q & A
(Basic) What is the synthetic methodology for 1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring. A common approach includes:
- Step 1: Coupling 3-fluorophenylhydrazine with a nitrile precursor under reflux conditions to form the 1H-tetrazole moiety.
- Step 2: Alkylation of the tetrazole with a chloromethylpiperazine derivative in the presence of a base (e.g., K₂CO₃) to attach the piperazine group.
- Step 3: Salt formation with HCl to yield the dihydrochloride form.
Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR to confirm structural integrity. For example, the tetrazole intermediate exhibits a distinct singlet at δ 8.5–9.0 ppm (¹H NMR) for the tetrazole proton .
(Basic) What analytical techniques are recommended for purity assessment and structural validation?
Answer:
- High-Performance Liquid Chromatography (HPLC): Used with a C18 column and UV detection (λ = 254 nm) to determine purity (>95% is typical for research-grade material).
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine methylene at δ 3.5–4.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.12 for the free base).
- Elemental Analysis: Matches calculated C, H, N, and Cl percentages (±0.4%) .
(Basic) What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility: Freely soluble in water (>50 mg/mL) due to the dihydrochloride salt form. Moderately soluble in DMSO and ethanol (<10 mg/mL).
- Stability: Stable at room temperature for ≥6 months when stored in a desiccator. Degrades under alkaline conditions (pH >9) or prolonged exposure to light, forming hydrolyzed byproducts (detected via HPLC). Buffered solutions (pH 4–6) are recommended for biological assays .
(Advanced) How can reaction yields be optimized during scale-up synthesis?
Answer:
Key parameters include:
- Temperature Control: Maintaining reflux at 80–90°C during tetrazole formation prevents side reactions (e.g., ring-opening).
- Catalyst Use: Lewis acids like ZnCl₂ improve alkylation efficiency by 15–20%.
- Workup Protocols: Ethanol recrystallization enhances purity (>98%) but reduces yield; alternative purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) balances both.
- pH Adjustment: Slow addition of HCl during salt formation minimizes localized overheating, preserving compound integrity .
(Advanced) What mechanisms underlie its reported biological activity (e.g., enzyme inhibition)?
Answer:
The compound’s tetrazole-piperazine scaffold enables dual interactions:
- Hydrogen Bonding: The tetrazole nitrogen interacts with catalytic residues (e.g., in MMP-9 or VEGFR2).
- Cation-π Interactions: The fluorophenyl group engages hydrophobic pockets in target enzymes.
- Docking Studies: Molecular dynamics simulations suggest a binding affinity (Kd) of 0.8–1.2 µM for kinases, validated via enzymatic assays (IC₅₀ = 1.5 µM for MMP-9) .
(Advanced) How should researchers resolve contradictions in reported pKa or stability data?
Answer:
Discrepancies often arise from ionic strength effects or analytical methods :
- pKa Variability: Reported pK₁ values range from 5.2–5.8 due to ionic strength differences (Debye-Hückel corrections align data to pK₁ = 5.32 at infinite dilution) .
- Stability Conflicts: Degradation half-life (t₁/₂) discrepancies in buffers (e.g., PBS vs. Tris) are resolved by standardizing buffer composition and temperature (25°C) .
(Advanced) What strategies are recommended for studying its stability under physiological conditions?
Answer:
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products.
- pH-Dependent Studies: Use glycylglycine or phosphate buffers (pH 2–9) to simulate gastrointestinal and plasma environments.
- Light Exposure Tests: UV irradiation (254 nm) identifies photodegradation pathways (e.g., tetrazole ring cleavage) .
(Advanced) How does structural modification (e.g., fluorophenyl vs. chlorophenyl analogs) impact receptor binding?
Answer:
Comparative studies show:
- Fluorine Substitution: Enhances metabolic stability (CYP450 resistance) and improves logP by 0.3–0.5 units vs. chlorophenyl analogs.
- Binding Affinity: Fluorine’s electronegativity strengthens hydrogen bonds with Ser/Thr residues in kinase ATP pockets (ΔΔG = -1.2 kcal/mol).
- SAR Table:
| Substituent | IC₅₀ (MMP-9, µM) | logP | Metabolic Stability (% remaining) |
|---|---|---|---|
| 3-Fluorophenyl | 1.5 | 2.1 | 85% |
| 3-Chlorophenyl | 2.3 | 2.6 | 65% |
| 4-Fluorophenyl | 3.8 | 2.0 | 78% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
